5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound belonging to the class of isoindole derivatives. . This compound is characterized by its unique structure, which includes an isocyanate group and a methyl group attached to the isoindole-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another method includes the reaction of maleimides or maleic anhydride with styrenes, which involves the formation of C–C bonds via consecutive activation of C–H bonds .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives typically involve the use of phthalic anhydride and urea. The reaction is carried out in a preheated reaction vessel, where phthalic anhydride and urea are mixed and heated to produce the desired product . This method is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isocyanate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindole-1,3-dione derivatives, while substitution reactions with amines can produce substituted isoindole-1,3-dione compounds .
Scientific Research Applications
5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione include other isoindole-1,3-dione derivatives, such as:
- 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
- 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
. This makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
1344079-05-5 |
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Molecular Formula |
C10H6N2O3 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-isocyanato-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H6N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-4H,1H3 |
InChI Key |
UJPWKJAMPGYUOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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